molecular formula C12H18N2O5 B2735235 Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate CAS No. 477888-68-9

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate

Cat. No.: B2735235
CAS No.: 477888-68-9
M. Wt: 270.285
InChI Key: CZDPMLXHFOHXBM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate is a chemical compound with the molecular formula C12H18N2O5. It is known for its unique structure, which includes a tert-butyl group and a diazinan ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate typically involves the reaction of tert-butyl acetate with 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar reactivity but lacking the diazinan ring.

    1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl: The core structure without the tert-butyl group.

    Tert-butyl methyl carbinol: Another tert-butyl-containing compound with different functional groups.

Uniqueness

Tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate is unique due to its combination of a tert-butyl group and a diazinan ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications where such a combination is required.

Properties

IUPAC Name

tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)19-8(15)6-7-9(16)13(4)11(18)14(5)10(7)17/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDPMLXHFOHXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)N(C(=O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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